molecular formula C24H20N6O6 B2767012 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide CAS No. 1006802-28-3

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide

Cat. No.: B2767012
CAS No.: 1006802-28-3
M. Wt: 488.46
InChI Key: OTAVEVLUVINOAU-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide is a synthetic small molecule of significant interest in chemical biology and oncology research. Its core structure is based on a 4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one scaffold, a well-known pharmacophore that often confers kinase inhibitory activity source . The molecule is designed with a (Z)-configured acrylamide group linked to a benzodioxole moiety, a feature that can enhance target engagement through potential covalent binding with cysteine residues in the active site of specific enzymes source . The presence of the 3-nitrobenzyl group at the 5-position of the pyrazolopyrimidine core is a critical structural determinant that likely influences selectivity and potency against specific protein kinase targets. Researchers utilize this compound primarily as a chemical probe to investigate signal transduction pathways in cellular models, with a particular focus on understanding the role of specific kinases in disease pathogenesis, such as cancer cell proliferation and survival source . This product is intended for research applications only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle the compound using appropriate personal protective equipment.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O6/c31-22(7-5-16-4-6-20-21(11-16)36-15-35-20)25-8-9-29-23-19(12-27-29)24(32)28(14-26-23)13-17-2-1-3-18(10-17)30(33)34/h1-7,10-12,14H,8-9,13,15H2,(H,25,31)/b7-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAVEVLUVINOAU-ALCCZGGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N4O5C_{22}H_{22}N_{4}O_{5}, with a molecular weight of approximately 398.44 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its biological significance, particularly in the development of anticancer agents.

Anticancer Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer activity. For instance, derivatives of this structure have been shown to inhibit tumor growth in various cancer cell lines.

Case Studies and Findings

  • Antitumor Efficacy : A study reported that compounds similar to our target compound demonstrated IC50 values ranging from 2.38 µM to 4.52 µM against HepG2, HCT116, and MCF7 cell lines, which are commonly used models for testing anticancer drugs. In contrast, the standard drug doxorubicin had higher IC50 values (7.46 µM for HepG2) .
  • Mechanism of Action : The anticancer effects are believed to be mediated through multiple pathways:
    • Apoptosis Induction : Flow cytometry results indicated that these compounds can accelerate apoptosis in cancer cells.
    • Cell Cycle Arrest : Studies have shown that these compounds can induce cell cycle arrest at G2/M phase, leading to reduced cell proliferation.
    • EGFR Inhibition : Some studies suggest that these compounds may inhibit epidermal growth factor receptor (EGFR), a common target in cancer therapy .

Other Biological Activities

Beyond anticancer properties, the compound also exhibits potential antibacterial activity. Research has shown that derivatives with similar structures can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Research Findings Summary Table

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AnticancerHepG22.38
AnticancerHCT1161.54
AnticancerMCF74.52
AntibacterialE. coliNot specified
AntibacterialS. aureusNot specified

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name / ID Core Structure Key Substituents Biological Activity Synthesis Route (Key Steps) Reference
Target Compound Pyrazolo[3,4-d]pyrimidinone 3-Nitrobenzyl, Piperonyl acrylamide In silico kinase inhibition predicted Multi-step condensation/alkylation
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (5012) Oxazol-5(4H)-one 4-Nitrophenyl, p-Tolyl acrylamide Anticancer (preclinical screening) Oxazolone ring-opening with n-propylamine
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole (1) Dihydropyrazole Piperonyl, tert-Butyl Anticonvulsant (ED₅₀ = 15 mg/kg) Cyclocondensation of hydrazine
N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-7,8-dihydroimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-10(5H)-yl)phenyl)acrylamide (3a) Pyrimido[4,5-d]pyrimidinone Methoxy-piperazinyl phenyl, Acrylamide Kinase inhibition (IC₅₀ = 12 nM) Acryloylation of amine intermediate

Key Observations:

Core Flexibility: The pyrazolo[3,4-d]pyrimidinone core in the target compound is distinct from the oxazolone (5012) and pyrimido[4,5-d]pyrimidinone (3a) scaffolds. These cores influence binding specificity; for example, pyrimido[4,5-d]pyrimidinones exhibit stronger kinase inhibition due to planar aromaticity .

Substituent Effects: The 3-nitrobenzyl group in the target compound contrasts with 4-nitrophenyl (5012) and methoxy-piperazinyl (3a) groups. Piperonyl (benzo[d][1,3]dioxol-5-yl) substituents, common in anticonvulsants (e.g., compound 1), may confer blood-brain barrier penetration .

Synthetic Complexity: The target compound requires multi-step synthesis involving pyrazolo[3,4-d]pyrimidinone alkylation and acrylamide coupling, whereas simpler analogues like 5012 are synthesized via one-step oxazolone ring-opening .

Pharmacokinetic and Bioactivity Trends
  • Electron-Withdrawing Groups : Nitro substituents (target and 5012) correlate with enhanced in vitro stability but may reduce solubility. Compound 3a avoids this issue with a methoxy-piperazinyl group, achieving better aqueous solubility (2.1 mg/mL vs. <0.5 mg/mL for nitro analogues) .
  • Biological Activity: While compound 3a demonstrates nanomolar kinase inhibition, the target compound’s activity remains unverified.

Q & A

What are the key synthetic steps and critical reaction conditions for synthesizing the compound?

The synthesis involves multi-step reactions:

  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidinone core via cyclization under reflux with polar aprotic solvents (e.g., DMF) and catalysts like triethylamine .
  • Step 2 : Introduction of the 3-nitrobenzyl group via nucleophilic substitution, requiring anhydrous conditions and inert atmospheres to prevent side reactions .
  • Step 3 : Acrylamide coupling using a benzo[d][1,3]dioxol-5-yl precursor via a base-catalyzed (e.g., NaHCO₃) condensation reaction, optimized at 0–5°C to minimize polymerization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures yield >90% purity .

Critical Considerations : Solvent polarity, temperature control, and moisture exclusion are vital for preserving reactive intermediates (e.g., nitro groups) .

Which analytical techniques are essential for confirming the compound’s structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., acrylamide doublet at δ 7.50 ppm, J = 15.2 Hz) and confirms stereochemistry (Z/E configuration) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
  • HPLC-PDA : Assesses purity (>95%) and detects trace impurities using reverse-phase C18 columns (acetonitrile/water mobile phase) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks using SHELX software for refinement .

How can researchers design experiments to evaluate the compound’s biological activity?

  • Enzyme Inhibition Assays : Use recombinant kinases (e.g., EGFR) with ADP-Glo™ kits to measure IC₅₀ values .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized targets (e.g., BSA-conjugated receptors) .
  • Cell-Based Assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer lines (e.g., HeLa, MCF-7) .
  • In Vivo Models : Administer via intraperitoneal injection (10–50 mg/kg) in rodent xenografts to assess tumor suppression .

Optimization : Include positive controls (e.g., gefitinib for EGFR) and validate dose-response curves across triplicate runs .

How to resolve contradictions between binding data from SPR and enzyme kinetics?

  • Case Example : If SPR suggests high-affinity binding (KD = 10 nM), but enzyme assays show weak inhibition (IC₅₀ = 1 µM):
    • Artifact Check : Confirm SPR sensorgram stability (e.g., nonspecific binding via reference subtraction) .
    • Buffer Compatibility : Ensure assay buffers match ionic strength/pH to prevent conformational changes .
    • Orthogonal Validation : Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) .
    • Structural Insight : Perform X-ray crystallography to verify binding mode (e.g., SHELXL-refined structures) .

What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite for docking into homology-modeled kinases (e.g., PyMOL visualization) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of binding poses (RMSD < 2 Å) .
  • QSAR Models : Train on pyrazole-acrylamide derivatives to correlate substituent effects (e.g., nitro groups) with activity .

Limitations : Overprediction of π-π stacking vs. experimental SPR data requires iterative refinement .

How to design structure-activity relationship (SAR) studies for derivatives?

  • Core Modifications : Replace 3-nitrobenzyl with 4-fluorobenzyl to test electronic effects on kinase affinity .
  • Acrylamide Isosteres : Substitute with propiolamide to evaluate hydrogen-bonding requirements .
  • Bioisosteric Replacement : Swap benzo[d][1,3]dioxole with indole to probe hydrophobic pocket interactions .
  • Synthesis & Screening : Prepare 10–15 analogs via parallel synthesis and test in dose-response assays (IC₅₀ ± SEM) .

What methodological challenges arise in optimizing synthetic yield?

  • Low Coupling Efficiency : Use HATU/DIPEA for acrylamide formation instead of EDC to enhance activation .
  • Byproduct Formation : Monitor intermediates via TLC and optimize stoichiometry (1.2:1 acryloyl chloride:amine) .
  • Scale-Up Issues : Transition from batch to flow chemistry for exothermic steps (e.g., nitro reduction) .

How to assess the compound’s stability under physiological conditions?

  • Forced Degradation : Incubate in PBS (pH 7.4, 37°C) and analyze via LC-MS for hydrolysis products (e.g., free acrylamide) .
  • Light Sensitivity : Store in amber vials at -20°C; monitor UV-vis spectra for chromophore degradation .
  • Oxidative Stability : Treat with H₂O₂ (3%) and quantify nitro group reduction via NMR .

How is X-ray crystallography applied to analyze the compound’s conformation?

  • Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) datasets .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bond networks .
  • Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify pyrazole/pyrimidine distortions .

What role do non-covalent interactions play in target binding?

  • Hydrogen Bonding : Acrylamide carbonyl interacts with kinase hinge region (e.g., Met793 in EGFR) .
  • π-Stacking : Benzo[d][1,3]dioxole aligns with hydrophobic residues (e.g., Phe856) .
  • Halogen Bonding : Nitro group forms orthogonal interactions with backbone carbonyls .

Validation : Compare crystallographic data (SHELX-refined) with MD-simulated binding poses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.